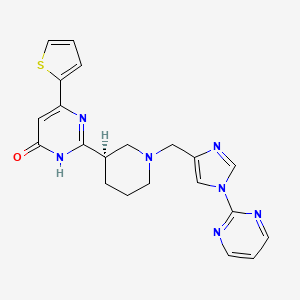

Ribocil-C (R enantiomer)

Description

BenchChem offers high-quality Ribocil-C (R enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ribocil-C (R enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDVCDUBJWYRJW-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereochemistry and Biological Activity of Ribocil Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance necessitates the exploration of novel antibacterial targets and mechanisms. Riboswitches, structured non-coding RNA elements found predominantly in bacteria, have emerged as a promising class of targets. These genetic switches regulate gene expression in response to binding specific small molecules. The flavin mononucleotide (FMN) riboswitch, which controls the biosynthesis of riboflavin (vitamin B2), is a particularly attractive target due to its essential role in bacterial metabolism and its absence in humans. Ribocil was identified as the first synthetic, non-natural product small molecule that selectively targets the FMN riboswitch, exhibiting potent antibacterial activity.[1][2][3][4][5]

This technical guide provides an in-depth analysis of the stereochemistry and biological activity of Ribocil enantiomers. It details their differential interaction with the FMN riboswitch, summarizes key quantitative data, outlines experimental protocols for their evaluation, and visualizes the underlying molecular mechanisms and experimental workflows.

Stereochemistry: The Decisive Factor in Biological Activity

Ribocil is a chiral molecule that was initially identified as a racemic mixture. Subsequent separation and characterization of its enantiomers revealed a stark difference in their biological activity.

-

(-)-Ribocil (Ribocil-B): The (S)-enantiomer is the biologically active form, responsible for almost all of the antibacterial and FMN riboswitch inhibitory activity.[1][2][6]

-

(+)-Ribocil (Ribocil-A): The (R)-enantiomer is biologically inactive and does not significantly bind to the FMN riboswitch.[1][2][6]

This stereospecificity highlights the precise three-dimensional interaction required for a ligand to bind effectively to the FMN riboswitch aptamer domain.

Quantitative Biological Data

The differential activity of the Ribocil enantiomers and its more potent analog, Ribocil-C (the S-isomer of a related scaffold), has been quantified through various in vitro and cell-based assays.

| Compound | Target/Assay | Value | Reference |

| Racemic Ribocil | E. coli riboflavin synthesis inhibition | IC50 = 0.3 µM | [2][7][8] |

| FMN riboswitch-controlled reporter gene expression | EC50 = 0.3 µM | [1] | |

| In vitro binding to E. coli FMN riboswitch aptamer | KD = 13 nM | [1] | |

| (-)-Ribocil (Ribocil-B) | In vitro binding to E. coli FMN riboswitch aptamer | KD = 6.6 nM | [9] |

| (+)-Ribocil (Ribocil-A) | In vitro binding to E. coli FMN riboswitch aptamer | KD > 10,000 nM | [9] |

| Ribocil-C | In vitro binding to FMN riboswitch | Potent (8-fold more than Ribocil) | [9] |

Mechanism of Action: Hijacking the Riboswitch

The antibacterial activity of (-)-Ribocil stems from its ability to act as a molecular mimic of the natural ligand, FMN, thereby hijacking the FMN riboswitch's regulatory function.

In the absence of a ligand, the FMN riboswitch adopts a conformation that allows for the transcription and translation of downstream genes, such as ribB, which is essential for riboflavin biosynthesis.[1] Upon binding of FMN or (-)-Ribocil to the aptamer domain, a conformational change is induced in the expression platform. This leads to the formation of a terminator hairpin, which prematurely terminates transcription or sequesters the ribosome binding site, thereby inhibiting translation and halting riboflavin production.[1][2] This ultimately leads to bacterial growth inhibition.

Experimental Protocols

A variety of experimental techniques have been employed to characterize the stereochemistry and biological activity of Ribocil enantiomers.

Synthesis and Chiral Separation

The synthesis of Ribocil typically results in a racemic mixture. The individual enantiomers are then resolved using chiral chromatography techniques.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase (CSP) is employed. The racemic mixture is dissolved in an appropriate mobile phase and passed through the chiral column. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and collection.

Antibacterial Susceptibility Testing

The antibacterial activity of the Ribocil enantiomers is determined using standard broth microdilution or agar diffusion assays.

Methodology:

-

Bacterial strains, such as Escherichia coli MB5746, are grown in a suitable medium like Mueller-Hinton broth.[1]

-

A serial dilution of the test compounds (Ribocil-A, Ribocil-B, and controls) is prepared in a 96-well plate.

-

The bacterial culture, adjusted to a standard inoculum density, is added to each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

FMN Riboswitch-Regulated Reporter Gene Assay

This cell-based assay quantifies the ability of the compounds to repress gene expression controlled by the FMN riboswitch.

Methodology:

-

An E. coli strain is engineered to express a reporter gene (e.g., lacZ or a fluorescent protein) under the control of the FMN riboswitch.

-

The cells are grown in the presence of varying concentrations of the test compounds.

-

After a suitable incubation period, the expression of the reporter gene is measured (e.g., by measuring β-galactosidase activity or fluorescence).

-

The half-maximal effective concentration (EC50) is calculated from the dose-response curve.[1]

In Vitro Binding Assays

These assays directly measure the binding affinity of the Ribocil enantiomers to the FMN riboswitch RNA aptamer.

Methodology (Isothermal Titration Calorimetry - ITC):

-

The FMN riboswitch RNA aptamer is prepared by in vitro transcription and purified.

-

The RNA is placed in the sample cell of the ITC instrument, and the test compound is in the injection syringe.

-

The compound is titrated into the RNA solution in a series of small injections.

-

The heat change associated with each injection is measured.

-

The binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n).

In Vivo Efficacy Model (Murine Septicemia)

The antibacterial efficacy of the active enantiomer and its analogs is evaluated in a relevant animal model of infection.

Methodology:

-

Mice are infected with a pathogenic strain of E. coli to induce septicemia.

-

The infected mice are treated with the test compound (e.g., Ribocil-C) or a vehicle control via a relevant route of administration (e.g., intraperitoneal injection).[2]

-

The treatment is administered at specific time points post-infection.

-

The bacterial burden in relevant organs (e.g., spleen) is determined at the end of the study by plating tissue homogenates on agar plates and counting colony-forming units (CFUs).

-

The efficacy of the compound is assessed by the reduction in bacterial load compared to the control group.[1]

Structure-Activity Relationship and Drug Development

The pronounced difference in activity between the Ribocil enantiomers underscores the importance of stereochemistry in drug design. The binding pocket of the FMN riboswitch is highly specific, and only the (S)-enantiomer can adopt the correct conformation to engage in the key interactions required for tight binding and subsequent gene repression. This understanding has guided the development of more potent analogs like Ribocil-C, which retains the crucial (S)-stereocenter. Further modifications, such as in Ribocil C-PA, have been explored to improve activity against Gram-negative bacteria by enhancing cell penetration.[9]

Conclusion

The study of Ribocil enantiomers provides a compelling case for the critical role of stereochemistry in the development of novel antibiotics targeting RNA. The (S)-enantiomer, (-)-Ribocil (Ribocil-B), is a potent and selective inhibitor of the FMN riboswitch, while the (R)-enantiomer is inactive. This stereospecificity, elucidated through a combination of microbiological, biochemical, and biophysical assays, has provided a deep understanding of the molecular interactions governing this novel drug-target interaction. The methodologies outlined in this guide serve as a valuable resource for researchers in the field of antibacterial drug discovery, particularly those focused on RNA-targeting small molecules. The continued exploration of the chemical space around the active Ribocil scaffold, guided by the principles of stereochemistry and structure-activity relationships, holds significant promise for the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 4. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective small-molecule inhibition of an RNA structural element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Validation and Development of an Escherichia coli Riboflavin Pathway Phenotypic Screen Hit as a Small-Molecule Ligand of the Flavin Mononucleotide Riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation and Development of an Escherichia coli Riboflavin Pathway Phenotypic Screen Hit as a Small-Molecule Ligand of the Flavin Mononucleotide Riboswitch | Springer Nature Experiments [experiments.springernature.com]

- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Ribocil-C R Enantiomer: A Deep Dive into FMN Riboswitch Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of the Ribocil-C R enantiomer for the flavin mononucleotide (FMN) riboswitch. Ribocil-C, a synthetic small molecule, has garnered significant interest as a potential antibacterial agent due to its ability to mimic the natural ligand of the FMN riboswitch, thereby inhibiting riboflavin biosynthesis. Understanding the stereospecific interactions and binding affinities of its enantiomers is crucial for the development of potent and selective therapeutics.

Executive Summary

The FMN riboswitch is a non-coding RNA element that regulates the expression of genes involved in the biosynthesis and transport of riboflavin, a precursor to the essential cofactors FMN and flavin adenine dinucleotide (FAD). Ribocil, initially identified as a racemic mixture, was found to inhibit bacterial growth by targeting this riboswitch. Subsequent studies revealed that the antibacterial activity is almost entirely attributed to the S-enantiomer (ribocil-B), while the R-enantiomer (ribocil-A) exhibits significantly weaker binding and activity. Ribocil-C is a more potent analog of the S-enantiomer. This guide will dissect the quantitative binding data, detail the experimental methodologies used to determine these affinities, and provide visual representations of the relevant biological and experimental pathways.

Quantitative Binding Affinity Data

The binding affinities of the Ribocil enantiomers and Ribocil-C to the E. coli FMN riboswitch have been determined using various biophysical techniques. The data clearly demonstrates the stereospecificity of the interaction, with the S-enantiomer showing significantly higher affinity than the R-enantiomer.

| Compound | Enantiomer | Method | Binding Affinity (Kd) | IC50 | Reference |

| Ribocil-A | R | Fluorescence Competition Binding | > 10,000 nM | Not Reported | |

| Ribocil-B | S | Fluorescence Competition Binding | 6.6 nM | Not Reported | |

| Ribocil (racemic) | R/S | Direct Binding Assay | 13 nM | 0.3 µM (E. coli) | |

| Ribocil-C | S | Not explicitly stated, but is a more potent analog of Ribocil-B | Not explicitly stated, but implied to be more potent than Ribocil-B | Not explicitly stated, but has an EC50 of 0.3 µM for inhibiting reporter gene expression |

Experimental Protocols

The determination of the binding affinity of Ribocil enantiomers to the FMN riboswitch primarily relies on fluorescence-based competition binding assays.

In Vitro Transcription of the FMN Riboswitch Aptamer

-

Template Preparation: A DNA template corresponding to the E. coli FMN riboswitch aptamer sequence is synthesized. The template includes a T7 RNA polymerase promoter sequence at the 5' end.

-

Transcription Reaction: The FMN riboswitch RNA is produced by in vitro transcription using T7 RNA polymerase. The reaction mixture typically contains the DNA template, T7 RNA polymerase, ribonucleoside triphosphates (NTPs), and a buffer containing magnesium chloride.

-

Purification: The transcribed RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or size-exclusion chromatography to ensure homogeneity.

Fluorescence Competition Binding Assay

This assay measures the ability of a test compound (e.g., a Ribocil enantiomer) to displace the natural ligand, FMN, from the riboswitch aptamer. The intrinsic fluorescence of FMN is quenched upon binding to the RNA, and this change is monitored.

-

Reaction Setup:

-

A constant concentration of the purified FMN riboswitch RNA aptamer is prepared in a suitable buffer (e.g., Tris-HCl, KCl, MgCl2).

-

A constant concentration of FMN is added to the RNA solution.

-

Varying concentrations of the competitor compound (Ribocil-A, Ribocil-B, or Ribocil-C) are added to the RNA-FMN mixture.

-

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) to allow the binding equilibrium to be reached.

-

Fluorescence Measurement: The fluorescence of FMN is measured using a fluorometer. As the competitor compound displaces FMN from the riboswitch, the fluorescence of the solution increases.

-

Data Analysis: The resulting data, plotting fluorescence intensity against the competitor concentration, is fitted to a competition binding equation, often a cubic equation, to determine the dissociation constant (Kd) of the competitor.

Signaling Pathway and Experimental Workflow

FMN Riboswitch Signaling Pathway

The FMN riboswitch regulates bacterial gene expression through a conformational change upon ligand binding.

Structural differences between Ribocil R and S enantiomers

An In-depth Technical Guide to the Structural and Functional Differences Between Ribociclib's R and S Enantiomers

Introduction

Ribociclib (trade name Kisqali, developmental code LEE011) is a highly specific inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It is a critical therapeutic agent in the treatment of hormone receptor-positive, HER2-negative advanced or metastatic breast cancer. Ribociclib is a chiral molecule and is administered as the single R-enantiomer. The stereochemistry of a drug can have profound implications for its pharmacological activity, with enantiomers often exhibiting significant differences in potency, efficacy, and toxicity. This guide provides a detailed examination of the structural, binding, and functional distinctions between the R-(active) and S-(inactive) enantiomers of Ribociclib.

Chirality and Pharmacological Activity

The therapeutic activity of Ribociclib is almost exclusively attributed to the R-enantiomer, which is referred to as the eutomer. The S-enantiomer, or distomer, is significantly less potent, exhibiting over 100-fold weaker activity against its target kinases. This stark difference in biological function underscores the importance of the precise three-dimensional arrangement of atoms for effective interaction with the ATP-binding pocket of the CDK4/6 enzymes. The S-enantiomer's reduced activity is a direct consequence of steric hindrance and the inability to form the optimal hydrogen bonds within the kinase active site that are critical for high-affinity binding.

Quantitative Comparison of Enantiomeric Activity

The disparity in biological activity between the Ribociclib enantiomers is best illustrated by quantitative biochemical assays measuring their half-maximal inhibitory concentrations (IC50). The following table summarizes representative data for their activity against the target CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.

| Enantiomer | Target Enzyme | IC50 (nM) | Potency Fold Difference |

| Ribociclib (R-enantiomer) | CDK4/Cyclin D1 | 10 | \multirow{2}{}{>100x} |

| S-enantiomer | CDK4/Cyclin D1 | >1000 | |

| Ribociclib (R-enantiomer) | CDK6/Cyclin D3 | 39 | \multirow{2}{}{>100x} |

| S-enantiomer | CDK6/Cyclin D3 | >5000 |

Data are representative values compiled from publicly available biochemical assay results.

Structural Basis for Enantiomeric Selectivity

X-ray crystallography studies of the R-enantiomer in complex with CDK6 have elucidated the structural basis for its high-affinity binding. The R-enantiomer fits snugly into the ATP-binding cleft, forming several key hydrogen bonds and van der Waals interactions.

-

Key Hydrogen Bonds: The N1 and N2 atoms of the aminopyrimidine core form crucial hydrogen bonds with the hinge region of the kinase (e.g., Val101 in CDK6).

-

Hydrophobic Interactions: The dimethylphenyl group occupies a hydrophobic pocket, contributing significantly to binding affinity.

-

Ribose Mimicry: The molecule's design mimics the ribose sugar of ATP, allowing it to occupy the same space.

The S-enantiomer, due to its mirrored stereochemistry at the chiral center, is unable to achieve this optimal orientation. The altered spatial arrangement of its substituents leads to steric clashes with amino acid residues in the active site, preventing the formation of the stable, high-affinity interactions observed with the R-enantiomer.

Caption: Logical diagram of R and S enantiomer interaction with the CDK6 active site.

The CDK4/6 Signaling Pathway

Ribociclib exerts its anti-cancer effects by inhibiting the CDK4/6-Cyclin D1 complex. This complex is a key regulator of the cell cycle, specifically the transition from the G1 (growth) phase to the S (synthesis) phase. By blocking this pathway, the R-enantiomer of Ribociclib induces G1 cell cycle arrest and prevents tumor cell proliferation.

Caption: The CDK4/6-Rb signaling pathway and the point of inhibition by Ribociclib.

Experimental Protocols

Protocol for Chiral Separation by HPLC

This protocol outlines a general method for separating the R and S enantiomers of Ribociclib for individual analysis.

-

Column: Chiral stationary phase (CSP) column (e.g., CHIRALPAK® series) suitable for separating neutral or basic compounds.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) with a basic additive (e.g., diethylamine, DEA) to improve peak shape. A typical starting ratio would be 80:20 (hexane:ethanol) + 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 310 nm).

-

Sample Preparation: Dissolve the racemic mixture of Ribociclib in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: Inject the sample onto the column. The two enantiomers will elute at different retention times. Collect the separated fractions for subsequent biological testing.

Protocol for In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes how to measure the inhibitory potency of each separated enantiomer.

-

Reagents:

-

Recombinant human CDK4/Cyclin D1 enzyme.

-

Substrate: A peptide or protein that is a known target of CDK4, such as a Retinoblastoma (Rb) protein fragment.

-

ATP, radiolabeled with ³²P or ³³P ([γ-³²P]ATP).

-

Kinase reaction buffer (containing MgCl₂, DTT, etc.).

-

Separated R- and S-enantiomers of Ribociclib, serially diluted.

-

-

Procedure:

-

Add kinase buffer, the CDK4/Cyclin D1 enzyme, and the Rb substrate to the wells of a 96-well plate.

-

Add the serially diluted enantiomer solutions to the wells (include a DMSO vehicle control).

-

Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for 60 minutes at 30°C.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto a phosphocellulose filter paper/mat.

-

Wash the filter mat extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Experimental workflow for enantiomer separation and activity determination.

Conclusion

The case of Ribociclib provides a classic and compelling example of stereoselectivity in pharmacology. The R-enantiomer is a potent and selective inhibitor of CDK4/6, forming a high-affinity interaction with the enzyme's active site that leads to cell cycle arrest. In contrast, the S-enantiomer is largely inactive due to an inability to adopt the correct conformation for effective binding. This profound difference highlights the critical importance of controlling stereochemistry during drug design, development, and manufacturing to ensure optimal therapeutic efficacy and safety.

The Inactive Enantiomer: Unraveling the Stereochemical Basis of Ribociclib's Potency

A Technical Guide for Researchers and Drug Development Professionals

Ribociclib (Kisqali®), a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, functions as a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Its clinical efficacy is intrinsically linked to its specific three-dimensional structure. This technical guide delves into the stereochemical intricacies of Ribociclib, providing a comprehensive explanation for the inactivity of its (R)-enantiomer. Through an examination of its mechanism of action, structural binding, and supporting in vitro data, we will elucidate why the stereochemistry at a single chiral center is the critical determinant of its potent and selective inhibitory activity.

The Critical Role of Stereochemistry in Drug Action

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental concept in pharmacology. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their different spatial arrangements can lead to profound differences in their biological activity.[3][4] This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer of a chiral drug. One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be significantly less active or even inactive.[3][4]

Ribociclib is a chiral molecule, and it is the (S)-enantiomer that is the active pharmaceutical ingredient. The inactivity of the (R)-enantiomer underscores the principle of stereospecificity in drug-target interactions.

Mechanism of Action: Halting the Cell Cycle at G1

Ribociclib exerts its anti-cancer effects by targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[5][6] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.

The binding of Cyclin D to CDK4 and CDK6 forms an active complex that phosphorylates the retinoblastoma protein (pRb). This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, thereby committing the cell to division.[5][6]

Ribociclib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of pRb.[1] This action leads to a G1 cell cycle arrest, inhibiting the proliferation of cancer cells. The activity of Ribociclib is dependent on the presence of a functional Rb protein.

Caption: Signaling pathway of CDK4/6 inhibition by Ribociclib.

Structural Basis for Stereospecific Inhibition

The precise fit of the (S)-enantiomer of Ribociclib into the ATP-binding pocket of CDK4 and CDK6 is the key to its inhibitory activity. The single chiral center in the Ribociclib molecule dictates the spatial orientation of the substituents, and only the (S)-configuration allows for the optimal interactions with the amino acid residues in the kinase's active site.

While a direct comparative crystallographic or molecular modeling study detailing the binding of the (R)-enantiomer is not publicly available, the well-established principles of stereospecific drug-receptor interactions allow for a reasoned explanation of its inactivity. The inversion of the stereocenter in the (R)-enantiomer would lead to a steric clash with the amino acid residues lining the ATP-binding pocket. This unfavorable interaction would prevent the (R)-enantiomer from adopting the correct conformation required for high-affinity binding and effective inhibition.

The synthesis of Ribociclib is a stereospecific process designed to produce only the active (S)-enantiomer, highlighting the critical importance of this specific configuration for its therapeutic effect.[7][8][9][10]

Caption: Logical relationship of enantiomer conformation to biological activity.

Quantitative Analysis of Inhibitory Activity

Although direct comparative IC50 or Ki values for the (R)-enantiomer of Ribociclib are not available in the public domain, the high selectivity and potency of the clinically used (S)-enantiomer are well-documented.

| Kinase Target | (S)-Ribociclib IC50 (nM) |

| CDK4/cyclin D1 | 10 |

| CDK6/cyclin D3 | 39 |

Data compiled from publicly available sources.[1][2]

The lack of published data for the (R)-enantiomer is in itself indicative of its inactivity. During the drug development process, if an enantiomer shows negligible activity, further extensive quantitative analysis is often not pursued. The focus remains on the active enantiomer that demonstrates the desired therapeutic profile.

Experimental Protocols

To aid researchers in the evaluation of CDK4/6 inhibitors, detailed protocols for key in vitro assays are provided below.

In Vitro CDK4/Cyclin D1 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK4/Cyclin D1 complex.

Materials:

-

Recombinant human CDK4/Cyclin D1 enzyme complex

-

Rb-CTF (C-terminal fragment) protein substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (Ribociclib enantiomers) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well white plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the CDK4/Cyclin D1 enzyme and Rb-CTF substrate in kinase assay buffer to the desired concentrations.

-

Reaction Setup:

-

Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final reaction volume is 10 µL.

-

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection:

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Caption: Workflow for an in vitro CDK4 kinase assay.

Cell Proliferation Assay (Crystal Violet Staining)

This assay is used to determine the effect of a compound on the proliferation of cancer cells in culture.

Materials:

-

MCF-7 (or other suitable Rb-positive breast cancer cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound (Ribociclib enantiomers) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

-

Solubilization solution (e.g., 10% acetic acid)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Staining:

-

Gently wash the cells with PBS.

-

Fix the cells with the fixing solution for 15 minutes at room temperature.

-

Wash the cells with water and allow them to air dry.

-

Stain the cells with Crystal Violet solution for 20 minutes at room temperature.[11]

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

-

Solubilization: Add the solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

-

Caption: Workflow for a crystal violet cell proliferation assay.

Conclusion

The inactivity of the (R)-enantiomer of Ribociclib is a direct consequence of the principles of stereochemistry in drug design and action. The specific three-dimensional arrangement of the (S)-enantiomer is essential for its high-affinity binding to the ATP-binding pocket of CDK4 and CDK6. The alternative spatial configuration of the (R)-enantiomer is predicted to result in steric clashes that preclude effective binding and, consequently, inhibition of the kinase. This stark difference in activity between the two enantiomers highlights the remarkable precision of molecular recognition in biological systems and underscores the critical importance of stereochemical control in the synthesis and development of potent and selective therapeutic agents. For researchers in the field, this case serves as a compelling example of how a subtle change in molecular geometry can have a profound impact on biological function.

References

- 1. CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ribociclib | C23H30N8O | CID 44631912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Role of the CDK4/6 Inhibitor Ribociclib in Locally Advanced and Oligometastatic Hormone Receptor Positive, Her2 Negative, Advanced Breast Cancer: Case Series and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]

- 8. Ribociclib - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Ribociclib synthesis - chemicalbook [chemicalbook.com]

- 11. Crystal violet staining protocol | Abcam [abcam.com]

Exploring the Off-Target Profile of Ribocil's R-Enantiomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the off-target effects of the R-enantiomer of ribocil. It aims to provide a comprehensive overview of the known characteristics of this molecule and outlines a systematic approach for a thorough investigation of its potential off-target interactions.

A Note on Nomenclature: The initial compound, ribocil, is a racemic mixture. The R-enantiomer is designated Ribocil-A , and the S-enantiomer is Ribocil-B . A more potent analog, Ribocil-C , has been developed and is identified in the literature as an S-isomer.[1][2] This guide will focus on Ribocil-A , the R-enantiomer of the parent compound, to address the core of the user's topic.

Executive Summary

Ribocil was identified as a potent inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch, a novel and promising antibacterial target absent in humans.[3][4] The antibacterial activity of the racemic mixture was found to be almost entirely attributable to the S-enantiomer (Ribocil-B).[1] The R-enantiomer, Ribocil-A, is considered the inactive enantiomer due to its profoundly lower binding affinity for the FMN riboswitch.[2][5]

A review of the published literature reveals a significant focus on the on-target activity of the active S-enantiomer. To date, no dedicated, broad-panel off-target screening studies for Ribocil-A have been published. Therefore, this guide will first present the existing quantitative data on its lack of on-target activity and then propose a standard, in-depth framework for systematically identifying and characterizing any potential off-target effects.

Quantitative Data: On-Target Binding Affinity

The primary molecular characteristic that distinguishes Ribocil-A is its stereospecific lack of interaction with the FMN riboswitch. This has been quantified through binding assays and corroborated by computational modeling.

| Compound | Target | Assay Type | Dissociation Constant (KD) | Fold Difference (vs. Ribocil-B) | Reference |

| Ribocil-A (R-enantiomer) | E. coli FMN Riboswitch | FMN Competition Binding | ≥ 10,000 nM | > 1,500-fold weaker | [2][5] |

| Ribocil-B (S-enantiomer) | E. coli FMN Riboswitch | FMN Competition Binding | 6.6 nM | - | [2][5] |

Table 1: Comparison of binding affinities of Ribocil enantiomers to the E. coli FMN riboswitch aptamer.

Computational analysis attributes this stark difference to a less favorable binding free energy for the R-isomer, primarily due to higher ligand strain energy upon binding.[1][6]

Proposed Workflow for Off-Target Identification

In the absence of existing data, a systematic investigation is required to build a comprehensive off-target profile for Ribocil-A. The following workflow represents a standard industry approach to identifying potential safety liabilities and secondary pharmacology.

Caption: A tiered workflow for systematic off-target profiling of Ribocil-A.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments proposed in the off-target screening workflow.

Kinase Profiling

Objective: To identify potential interactions of Ribocil-A with a broad range of human protein kinases.

Methodology:

-

Assay Principle: In vitro radiometric or fluorescence-based assays that measure the ability of a test compound to inhibit the activity of a purified kinase enzyme. A common method is the LanthaScreen™ Eu Kinase Binding Assay or a radiometric [33P]-ATP filter binding assay.

-

Kinase Panel: A comprehensive panel representing the human kinome (e.g., Eurofins SafetyScreen44™ or Reaction Biology's KinomeScan™) should be used.

-

Compound Preparation: Ribocil-A is solubilized in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

Primary Screen: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate against each kinase in the panel.

-

Assay Procedure (Radiometric Example):

-

Kinase, substrate (e.g., a generic peptide like myelin basic protein), and vehicle (DMSO) or Ribocil-A are combined in a reaction buffer containing MgCl2.

-

The reaction is initiated by adding [γ-33P]ATP.

-

The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped by spotting the mixture onto a phosphocellulose filter membrane.

-

The membrane is washed extensively to remove unincorporated [γ-33P]ATP.

-

The amount of 33P incorporated into the substrate is quantified using a scintillation counter.

-

-

Data Analysis: The percent inhibition is calculated relative to a positive control (e.g., staurosporine) and a vehicle control (DMSO). A hit is typically defined as >50% inhibition.

Safety Pharmacology Profiling

Objective: To evaluate the binding and functional activity of Ribocil-A against a panel of targets known to be implicated in adverse drug reactions.

Methodology:

-

Assay Principle: A combination of radioligand binding assays (to assess affinity) and functional assays (to assess agonist/antagonist activity) are used.

-

Target Panel: A standard panel, such as the Eurofins Safety47™ panel, which includes a diverse set of GPCRs, ion channels, and transporters.

-

Compound Preparation: As described for kinase profiling.

-

Primary Screen: The compound is tested at a single concentration (e.g., 10 µM).

-

Assay Procedure (Radioligand Binding Example for a GPCR):

-

A cell membrane preparation expressing the target receptor is incubated with a specific radioligand (e.g., [3H]-prazosin for the α1-adrenergic receptor) and either vehicle or Ribocil-A.

-

The incubation is performed for a set time to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

-

The filter is washed to remove unbound radioligand.

-

The amount of radioactivity on the filter is measured by scintillation counting.

-

-

Data Analysis: The percent inhibition of specific binding is calculated. A significant inhibition (e.g., >50%) indicates displacement of the radioligand and suggests binding of the test compound to the target.

Cellular Target Engagement Assay (CETSA)

Objective: To confirm that a hit from an in vitro screen also binds to its target in a physiological, cellular context.

Methodology:

-

Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability.

-

Cell Culture: A relevant human cell line (e.g., HEK293 or a cell line endogenously expressing the target) is cultured to sufficient density.

-

Compound Treatment: Intact cells are treated with either vehicle (DMSO) or varying concentrations of Ribocil-A for a defined period (e.g., 1 hour).

-

Thermal Challenge: The cell suspensions are divided into aliquots and heated to a range of different temperatures (e.g., from 37°C to 65°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.

-

Cell Lysis and Protein Separation: Cells are lysed (e.g., by freeze-thaw cycles), and soluble proteins are separated from precipitated, denatured proteins by centrifugation.

-

Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by a standard protein detection method, such as Western Blot or ELISA.

-

Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction against temperature. A shift in this curve to higher temperatures in the presence of Ribocil-A indicates target engagement.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Analysis

Should a confirmed off-target be a key signaling molecule (e.g., a kinase), further investigation is warranted to understand the functional consequences of its inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Comprehensive safety assessment of ribociclib: A real-world analysis using the FDA Adverse Event Reporting System (FAERS) database - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Physicochemical Properties of Ribocil-C R-enantiomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribocil-C is a potent and highly selective synthetic small molecule that acts as an inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch.[1][2] By mimicking the natural ligand, FMN, Ribocil-C can repress riboswitch-mediated gene expression, leading to a disruption of riboflavin (vitamin B2) homeostasis, which is crucial for bacterial survival.[1][3] The biological activity of Ribocil compounds is highly stereospecific. Foundational studies on the precursor molecule, ribocil, demonstrated that the inhibitory activity resides almost exclusively in the S-enantiomer (termed ribocil-B), while the R-enantiomer (ribocil-A) is inactive.[1][4] Ribocil-C is a more potent analog of the active S-enantiomer, ribocil-B.[1] A study on a derivative of Ribocil-C also confirmed that the biological activity is contained within the (-) enantiomer, while the (+) enantiomer is inactive.[5] Consequently, the R-enantiomer of Ribocil-C serves as an essential negative control in research, allowing for the differentiation of specific effects of FMN riboswitch inhibition from off-target or non-specific effects. This guide provides a detailed overview of the known physicochemical properties of the Ribocil-C R-enantiomer, outlines standard experimental protocols for their determination, and illustrates its role in the context of the FMN riboswitch signaling pathway.

Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-[(3R)-1-[[1-(pyrimidin-2-yl)-1H-imidazol-4-yl]methyl]piperidin-3-yl]-6-(2-thienyl)pyrimidin-4(3H)-one | |

| CAS Number | 2177266-81-6 | [6] |

| Molecular Formula | C₂₁H₂₁N₇OS | [6][7] |

| Molecular Weight | 419.5 g/mol | [6][7] |

| Appearance | White to off-white solid | |

| Solubility | ≥ 6.7 mg/mL (15.97 mM) in DMSO | [6] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| logP (calculated) | 1.2 (for parent Ribocil structure) | [8] |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of small molecules like the Ribocil-C R-enantiomer.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance can be determined by introducing a small, finely powdered sample into a capillary tube. This tube is then attached to a thermometer and heated in a controlled manner, often in a heated oil bath or a metal block apparatus. The temperature range is recorded from the point at which the substance first begins to melt to when it becomes a completely clear liquid. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.

Solubility Determination (Kinetic Solubility Assay by Nephelometry)

Kinetic solubility is often measured in drug discovery to quickly assess a compound's dissolution properties. A common high-throughput method is laser nephelometry. This technique involves preparing serial dilutions of the compound from a concentrated DMSO stock solution in an aqueous buffer within a microtiter plate. A laser beam is passed through each well, and the amount of forward-scattered light is measured. An increase in scattered light indicates the presence of undissolved particles (precipitation). The concentration at which precipitation occurs is determined as the kinetic solubility.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with acidic or basic functional groups, the pKa can be determined by potentiometric titration. This involves dissolving the compound in a suitable solvent (often a co-solvent system for poorly water-soluble compounds) and titrating it with a standardized solution of a strong acid or base. A pH electrode monitors the change in pH as the titrant is added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is ionized.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous buffer. The "shake-flask" method is the traditional and most reliable technique. In this procedure, the compound is dissolved in one of the phases, and then the two phases are mixed thoroughly until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is measured, often by UV-Vis spectroscopy or liquid chromatography. The logP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathway

Ribocil-C functions by targeting the FMN riboswitch, a non-coding RNA element found in the 5' untranslated region of messenger RNA (mRNA) that regulates the expression of genes involved in riboflavin biosynthesis and transport.[1][3] The active S-enantiomer of Ribocil-C binds to the aptamer domain of the FMN riboswitch, inducing a conformational change that results in the premature termination of transcription or the inhibition of translation initiation of the downstream genes, such as ribB.[1] This leads to a depletion of cellular riboflavin, FMN, and flavin adenine dinucleotide (FAD), ultimately causing bacterial growth inhibition.[1] The R-enantiomer of Ribocil-C is unable to bind effectively to the FMN riboswitch and therefore does not elicit this biological response, making it an ideal negative control.[1][5]

Caption: FMN Riboswitch inhibition by Ribocil-C enantiomers.

Conclusion

The R-enantiomer of Ribocil-C is the biologically inactive stereoisomer of the potent FMN riboswitch inhibitor, Ribocil-C. While specific experimental physicochemical data such as melting point, pKa, and logP are not extensively documented in the public domain, its fundamental properties as a small organic molecule are understood. Its primary utility in a research setting is as a negative control to validate that the observed antibacterial effects of the S-enantiomer are due to specific interactions with the FMN riboswitch. The detailed experimental protocols provided in this guide offer a framework for researchers to determine the precise physicochemical characteristics of this and other small molecules in drug discovery and development.

References

- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. medkoo.com [medkoo.com]

- 8. Ribocil | C19H22N6OS | CID 136881500 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Stereochemical Keystone of Ribocil-C: A Technical Guide to its Chiral Center and Mechanism of Action

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Stereochemical Features of Ribocil-C, a Potent and Selective Inhibitor of the Bacterial FMN Riboswitch.

This whitepaper delves into the critical role of stereochemistry in the antibacterial activity of Ribocil-C, a synthetic small molecule that targets the flavin mononucleotide (FMN) riboswitch. By understanding the specific interactions dictated by its chiral center, researchers can gain valuable insights into the design of next-generation antibiotics. Ribocil-C, the (S)-enantiomer of its parent compound, demonstrates significantly greater potency in inhibiting bacterial growth by mimicking the natural ligand, FMN, and repressing the expression of genes essential for riboflavin biosynthesis.[1][2][3][4] This guide provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows.

The Significance of the Chiral Center in Ribocil-C

Ribocil was initially identified as a racemic mixture. Subsequent separation and analysis of its enantiomers, Ribocil-A (the R-enantiomer) and Ribocil-B (the S-enantiomer), revealed that the antibacterial activity is almost exclusively attributed to the (S)-isomer.[1][3] Ribocil-C is a more potent analog of Ribocil-B, also possessing the crucial (S)-configuration at its chiral center.[1][2] This stereospecificity is fundamental to its high-affinity binding within the FMN riboswitch aptamer, a structured RNA element found in the 5' untranslated region of certain bacterial mRNAs.[1][2] The precise three-dimensional arrangement of substituents around the chiral carbon allows for optimal interactions, including hydrogen bonding and π-stacking, within the FMN binding pocket, a feat the (R)-enantiomer cannot achieve with the same efficacy.[1][5]

Quantitative Analysis of Ribocil-C and its Analogs

The following tables summarize the key quantitative data for Ribocil-C and its related compounds, providing a comparative view of their binding affinities and antibacterial activities.

| Compound | Target | KD (nM) | IC50 (µM) | Reference |

| Ribocil-B ((S)-enantiomer) | E. coli FMN Riboswitch | 13 | 0.3 (EC50) | [1] |

| Ribocil-A ((R)-enantiomer) | E. coli FMN Riboswitch | >10,000 | - | [6] |

| Ribocil-C ((S)-enantiomer) | E. coli FMN Riboswitch | - | ~8-fold more potent than Ribocil-B | [2][3] |

| Ribocil C-PA | E. coli | - | MIC = 4 µg/mL | [4] |

| Ribocil-C | Methicillin-resistant S. aureus (MRSA) | - | MIC = 0.5 µg/mL | [7] |

Table 1: Binding Affinity and Inhibitory Concentrations of Ribocil Analogs.

Mechanism of Action: Mimicking FMN to Regulate Gene Expression

Ribocil-C functions as a synthetic mimic of the natural FMN ligand.[8] By binding to the FMN riboswitch, it stabilizes a specific RNA conformation that leads to the premature termination of transcription or the sequestration of the ribosome binding site of downstream genes.[1][2] This "OFF" state represses the expression of enzymes involved in the riboflavin (vitamin B2) biosynthesis pathway, such as those encoded by the ribB gene.[1] The resulting depletion of intracellular riboflavin, a precursor to essential cofactors FMN and flavin adenine dinucleotide (FAD), ultimately arrests bacterial growth.[9]

Caption: FMN Riboswitch Signaling Pathway.

Experimental Protocols

FMN Riboswitch Binding Assay (Fluorescence-Based)

This protocol outlines a common method to determine the binding affinity of compounds to the FMN riboswitch aptamer.

-

RNA Preparation: The FMN riboswitch aptamer RNA is synthesized by in vitro transcription and purified.

-

Fluorescence Labeling: A fluorescent probe, such as 2-aminopurine, is incorporated into the RNA during synthesis or post-synthetically labeled. The fluorescence of this probe is sensitive to the conformational changes in the RNA upon ligand binding.

-

Titration: A constant concentration of the fluorescently labeled RNA is titrated with increasing concentrations of the test compound (e.g., Ribocil-C).

-

Fluorescence Measurement: The fluorescence intensity is measured after each addition of the compound using a fluorometer.

-

Data Analysis: The change in fluorescence is plotted against the compound concentration, and the dissociation constant (KD) is determined by fitting the data to a suitable binding model.

Reporter Gene Assay for Riboswitch Activity

This cell-based assay measures the ability of a compound to regulate gene expression through the FMN riboswitch.

-

Construct Preparation: A reporter gene (e.g., luciferase or β-galactosidase) is cloned downstream of the FMN riboswitch regulatory element in an expression vector.

-

Bacterial Transformation: The reporter construct is transformed into a suitable bacterial strain (e.g., E. coli).

-

Compound Treatment: The transformed bacteria are cultured in the presence of varying concentrations of the test compound.

-

Reporter Gene Expression Measurement: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

-

Data Analysis: The reporter activity is plotted against the compound concentration to determine the half-maximal effective concentration (EC50).

Caption: Reporter Gene Assay Workflow.

Conclusion

The stereochemistry of Ribocil-C is a determining factor in its potent and selective inhibition of the bacterial FMN riboswitch. The (S)-configuration at its chiral center enables a precise fit into the FMN binding pocket, leading to the repression of riboflavin biosynthesis and subsequent bacterial growth inhibition. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this promising antibacterial target. The continued investigation into the structure-activity relationships of Ribocil-C and its analogs will be instrumental in the development of novel antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Riboswitches as Drug Targets for Antibiotics | MDPI [mdpi.com]

- 4. Riboswitches as Drug Targets for Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Utilizing the R-enantiomer of Ribocil-C as a Negative Control for FMN Riboswitch Inhibition Assays

Abstract

This application note provides a detailed protocol for the use of the R-enantiomer of Ribocil-C as a negative control in experiments investigating the inhibition of the flavin mononucleotide (FMN) riboswitch. Ribocil-C is a potent and selective inhibitor of the FMN riboswitch, a bacterial non-coding RNA element that regulates genes involved in riboflavin (vitamin B2) biosynthesis. The biological activity of Ribocil-C resides primarily in its S-enantiomer, which effectively mimics the natural ligand FMN.[1][2][3][4] In contrast, the R-enantiomer of Ribocil-C (also referred to as Ribocil-A in the context of the original "ribocil" racemic mixture) exhibits significantly reduced or no binding affinity to the FMN riboswitch and consequently lacks antibacterial activity.[1][2][3] This stereospecificity makes the R-enantiomer an ideal negative control to demonstrate that the observed biological effects of Ribocil-C are due to specific interactions with the FMN riboswitch and not off-target effects.

Introduction

Riboswitches are structured non-coding RNA elements, predominantly found in bacteria, that regulate gene expression in response to binding specific small molecules.[5][6] The FMN riboswitch, located in the 5' untranslated region of mRNAs for genes involved in riboflavin biosynthesis (e.g., ribB), is a validated target for novel antibacterial agents.[1][5][7] Ribocil-C is a synthetic small molecule that binds to the FMN riboswitch aptamer domain, inducing a conformational change that leads to the premature termination of transcription or inhibition of translation initiation, thereby suppressing the expression of downstream genes.[1][2] This targeted inhibition of riboflavin synthesis ultimately leads to bacterial growth arrest.[7][8]

Crucially, the interaction between Ribocil and the FMN riboswitch is highly stereospecific. The S-enantiomer (often referred to as Ribocil-B in the original racemic mixture, with Ribocil-C being a more potent analog) is the biologically active form, showing high affinity for the FMN riboswitch.[1][2][3][4] The R-enantiomer (Ribocil-A) displays negligible binding and lacks significant biological activity.[1][2][3] Therefore, including the R-enantiomer of Ribocil-C as a negative control is essential for validating the specificity of the S-enantiomer's mechanism of action in various experimental settings.

Signaling Pathway and Mechanism of Action

The FMN riboswitch regulates the expression of genes involved in riboflavin biosynthesis. In the absence of sufficient FMN, the riboswitch adopts a conformation that allows for transcription and translation of the downstream genes (the "ON" state). When FMN concentrations are high, FMN binds to the aptamer domain of the riboswitch, inducing a conformational change that forms a terminator hairpin, leading to premature transcription termination (the "OFF" state). Ribocil-C (S-enantiomer) mimics FMN, binding to the aptamer and locking the riboswitch in the "OFF" state, thus inhibiting gene expression. The R-enantiomer does not bind effectively and therefore does not induce this conformational change.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Riboswitches as Drug Targets for Antibiotics [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Riboswitch - Riboswitch [riboswitch.ribocentre.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Analytical Methods for the Quality Control of Ribociclib: A Comprehensive Overview

Introduction

Ribociclib, a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, is a crucial therapeutic agent in the treatment of certain types of breast cancer. Ensuring the quality and purity of this pharmaceutical compound is paramount for its safety and efficacy. This document provides a detailed overview of the analytical methods for the quality control of Ribociclib, with a focus on chromatographic techniques.

It is important to clarify a potential point of confusion regarding the name "Ribocil-C." Scientific literature refers to "Ribocil-C" as the R-enantiomer of a molecule that inhibits bacterial riboflavin riboswitches. However, the widely known pharmaceutical is Ribociclib. Based on its chemical structure, 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, Ribociclib is an achiral molecule . This means it does not have enantiomers, and therefore, the determination of enantiomeric purity is not a relevant analytical parameter for this compound.

This application note will focus on the established and validated analytical methods for the quantification and purity assessment of Ribociclib in bulk drug substance and pharmaceutical dosage forms.

I. High-Performance Liquid Chromatography (HPLC) for Ribociclib Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for the routine quality control of Ribociclib. Several methods have been developed and validated for this purpose.

Data Presentation: HPLC Method Parameters

| Parameter | Method 1 | Method 2 | Method 3 |

| Stationary Phase | Symmetry ODS C18 (4.6 x 150mm, 5µm)[1][2] | HemochromIntsil C18 (25cm × 4.6mm, 5μ)[1] | Phenomenex C8 (100mm x 2.1mm, 1.7µm) |

| Mobile Phase | Methanol: Phosphate Buffer (pH 4.2) (35:65 v/v)[1][2] | Buffer (Potassium dihydrogen phosphate and triethylamine (0.1% v/v), pH 3.0 with orthophosphoric acid) : Acetonitrile (60:40 v/v)[1] | Sodium phosphate buffer : Acetonitrile (70:30 v/v)[3] |

| Flow Rate | 1.0 mL/min[1][2] | 0.8 mL/min[1] | 1.0 mL/min[3] |

| Column Temperature | 40°C[1][2] | 40°C[1] | 30°C[3] |

| Detection Wavelength | 276 nm[1][2] | 276 nm[1] | 284 nm[3] |

| Injection Volume | 10 µL[1][2] | 20 µL[1] | 20 µL[3] |

| Retention Time | 3.02 min[1][2] | 3.02 min[1] | 1.358 min[3] |

| Linearity Range | 10-50 µg/mL[1][2] | 2.5-15 µg/mL[1] | 50-150 µg/mL[3] |

| Correlation Coefficient (R²) | 0.999[1][2] | 0.9999[1] | 0.9997[3] |

Experimental Protocol: RP-HPLC Method (Based on Method 1)

1. Preparation of Mobile Phase:

-

Prepare a phosphate buffer solution and adjust the pH to 4.2.

-

Mix methanol and the phosphate buffer in a ratio of 35:65 (v/v).

-

Degas the mobile phase using an ultrasonicator for 10 minutes and filter through a 0.45 µm membrane filter.

2. Preparation of Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of Ribociclib working standard and transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of methanol and sonicate to dissolve.

-

Make up the volume to the mark with methanol.

3. Preparation of Working Standard Solutions (10-50 µg/mL):

-

Prepare a series of dilutions from the standard stock solution using methanol as the diluent to obtain concentrations ranging from 10 µg/mL to 50 µg/mL.

4. Preparation of Sample Solution (Tablets):

-

Weigh and finely powder 20 tablets to determine the average weight.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of Ribociclib and transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Make up the volume to the mark with methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Further dilute the filtered solution with methanol to obtain a final concentration within the linearity range (e.g., 30 µg/mL).

5. Chromatographic Analysis:

-

Set up the HPLC system with the parameters specified in Method 1 in the data table.

-

Inject 10 µL of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

6. Calculation:

-

Calculate the amount of Ribociclib in the sample by comparing the peak area of the sample with the peak area of the standard solution.

Visualization: HPLC Workflow

Caption: Workflow for the analysis of Ribociclib by HPLC.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ribociclib Analysis

For higher sensitivity and selectivity, particularly in complex matrices, LC-MS/MS methods have been developed.

Data Presentation: LC-MS/MS Method Parameters

| Parameter | Method Details |

| Stationary Phase | Phenomenex C18 (50 x 4.6 mm, 3 µm)[4][5] |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (90:10 v/v)[4][5] |

| Flow Rate | 0.7 mL/min[4][5] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Transition | m/z 435.0 -> Daughter Ions (specifics to be optimized)[4][5] |

| Retention Time | 1.022 min[4][5] |

| Linearity Range | 5 - 100 ng/mL[4][5] |

| Correlation Coefficient (R²) | 0.9991[4][5] |

Experimental Protocol: LC-MS/MS Method

1. Preparation of Mobile Phase:

-

Prepare a 10 mM solution of ammonium acetate in water.

-

Mix acetonitrile and the 10 mM ammonium acetate solution in a ratio of 90:10 (v/v).

-

Degas the mobile phase.

2. Preparation of Standard Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of Ribociclib and dissolve it in 10 mL of dimethyl sulfoxide (DMSO).[5]

3. Preparation of Working Standard Solutions (5-100 ng/mL):

-

Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to achieve concentrations ranging from 5 to 100 ng/mL.[5]

4. Sample Preparation:

-

Sample preparation will depend on the matrix (e.g., plasma, formulation). For formulations, a dissolution and dilution procedure similar to the HPLC method would be followed, using the mobile phase as the diluent to bring the concentration into the calibration range.

5. LC-MS/MS Analysis:

-

Set up the LC-MS/MS system with the parameters specified in the data table.

-

Optimize the mass spectrometer settings (e.g., collision energy, cone voltage) for the specific m/z transition of Ribociclib.

-

Inject the prepared standard and sample solutions.

6. Data Analysis:

-

Quantify Ribociclib in the samples by constructing a calibration curve from the peak areas of the standard solutions.

Visualization: LC-MS/MS Workflow

Caption: Workflow for the analysis of Ribociclib by LC-MS/MS.

Conclusion

The analytical methods outlined in this document, particularly RP-HPLC, provide reliable and robust procedures for the routine quality control of Ribociclib in its bulk and pharmaceutical dosage forms. These methods, when properly validated, can ensure the identity, strength, and purity of the drug product, thereby safeguarding patient health. The use of LC-MS/MS offers a highly sensitive alternative for specific applications. It is reiterated that as an achiral molecule, the analysis of enantiomeric purity is not applicable to Ribociclib.

References

Application Notes and Protocols: Ribocil-C R enantiomer in in vitro FMN Riboswitch Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the R enantiomer of Ribocil-C in in vitro binding assays with the flavin mononucleotide (FMN) riboswitch. The document includes a summary of binding affinity data, detailed experimental protocols for relevant assays, and a diagram of the FMN riboswitch signaling pathway.

Introduction

Riboswitches are structured non-coding RNA elements found predominantly in the 5' untranslated regions of bacterial messenger RNA (mRNA) that regulate gene expression in response to binding specific small molecule metabolites.[1][2] The FMN riboswitch, a highly conserved RNA element, controls the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2).[1] Upon binding of its cognate ligand, FMN, the riboswitch undergoes a conformational change that typically leads to the termination of transcription or inhibition of translation initiation of the downstream genes.[1][2]

Ribocil, a synthetic small molecule, was identified as a potent and selective inhibitor of the FMN riboswitch.[2] It exists as a racemic mixture of two enantiomers: Ribocil-A (the R-enantiomer) and Ribocil-B (the S-enantiomer). Ribocil-C is a more potent analog of the biologically active S-enantiomer.[2][3] Extensive studies have demonstrated that the S-enantiomer is responsible for the biological activity, binding to the FMN riboswitch with high affinity and consequently inhibiting bacterial growth. In contrast, the R-enantiomer exhibits significantly weaker or no binding affinity. This stereospecificity highlights the precise molecular recognition between the riboswitch and its ligand.

These notes will focus on the use of the Ribocil-C R enantiomer as a negative control in FMN riboswitch binding assays and provide protocols for researchers to characterize the binding of potential FMN riboswitch inhibitors.

Data Presentation

The following table summarizes the quantitative data for the binding of Ribocil enantiomers to the E. coli FMN riboswitch aptamer, demonstrating the stereospecificity of the interaction.

| Compound | Enantiomer | Binding Affinity (Kd) | Method |

| Ribocil-A | R | > 10,000 nM | Fluorescence Competition Assay |

| Ribocil-B | S | 6.6 nM | Fluorescence Competition Assay |

| Ribocil-C | S | More potent than Ribocil-B | Not specified |

Data sourced from Howe et al. (2016).[2][3]

FMN Riboswitch Signaling Pathway

The FMN riboswitch regulates gene expression through a conformational change upon ligand binding. In the absence of FMN, the riboswitch adopts a conformation that allows for transcription and translation of the downstream genes (the "ON" state). When FMN is present at a sufficient concentration, it binds to the aptamer domain of the riboswitch, inducing a structural rearrangement that forms a terminator hairpin or sequesters the ribosome binding site, leading to the cessation of gene expression (the "OFF" state).

Caption: FMN riboswitch signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the binding of small molecules, such as the enantiomers of Ribocil-C, to the FMN riboswitch.

Fluorescence-Based Binding Assay (Fluorescent Ligand Equilibrium Displacement - FLED)

This high-throughput assay leverages the intrinsic fluorescence of FMN, which is quenched upon binding to the FMN riboswitch aptamer.[4] Test compounds that bind to the aptamer will displace FMN, resulting in an increase in fluorescence.

Materials:

-

FMN riboswitch RNA aptamer

-

Flavin mononucleotide (FMN)

-

Test compounds (e.g., Ribocil-C R and S enantiomers) dissolved in DMSO

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂

-

384-well black, clear-bottom microplates

-

Fluorescence plate reader (Excitation: ~450 nm, Emission: ~525 nm)

Protocol:

-

RNA Preparation: In vitro transcribe and purify the FMN riboswitch aptamer RNA using standard methods. Ensure the RNA is properly folded by heating to 95°C for 2 minutes, followed by slow cooling to room temperature in the assay buffer.

-

Assay Plate Preparation:

-

Add 10 µL of assay buffer to all wells.

-

Add 100 nL of test compounds (and controls) to the appropriate wells. Use Ribocil-C S enantiomer as a positive control and the R enantiomer as a negative control. Include DMSO-only wells as a baseline.

-

-

FMN-RNA Complex Preparation: Prepare a 2X stock of the FMN-RNA complex in assay buffer. The final concentration in the well should be optimized, but a starting point is 100 nM FMN and 200 nM FMN riboswitch aptamer.

-

Assay Initiation: Add 10 µL of the 2X FMN-RNA complex to each well of the 384-well plate.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for FMN.

-

Data Analysis:

-

Normalize the data to the DMSO-only controls (0% displacement) and a control with a saturating concentration of a known binder (e.g., Ribocil-C S enantiomer) for 100% displacement.

-

Plot the percent displacement against the logarithm of the test compound concentration.

-

Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

-

In-line Probing Assay

In-line probing is a technique that utilizes the spontaneous cleavage of the RNA backbone at conformationally flexible regions.[5][6][7] Ligand binding stabilizes specific structural elements, leading to a protection pattern that can be visualized by gel electrophoresis. This method can be used to determine the binding affinity (Kd) and identify the ligand-binding site.

Materials:

-

FMN riboswitch RNA, 5'-end-labeled with ³²P

-

Test compounds

-

In-line Probing Buffer: 50 mM Tris-HCl (pH 8.3), 20 mM MgCl₂, 100 mM KCl

-

Stop Buffer: 8 M urea, 50 mM EDTA, 0.05% xylene cyanol, 0.05% bromophenol blue

-

Polyacrylamide gel (denaturing, e.g., 10%)

-

Phosphorimager

Protocol:

-

RNA Labeling: 5'-end-label the FMN riboswitch RNA with [γ-³²P]ATP using T4 polynucleotide kinase.